Technical Guide: 5-(3-Fluorophenyl)-4-methylpyridin-2-amine
Technical Guide: 5-(3-Fluorophenyl)-4-methylpyridin-2-amine
This guide provides an in-depth technical analysis of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine (CAS 1214333-48-8), a specific biaryl aminopyridine scaffold utilized in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.
CAS Registry Number: 1214333-48-8 Chemical Formula: C₁₂H₁₁FN₂ Molecular Weight: 202.23 g/mol
Executive Summary & Chemical Profile
5-(3-Fluorophenyl)-4-methylpyridin-2-amine is a specialized heterocyclic building block belonging to the 2-aminopyridine class. In drug discovery, this motif serves as a critical pharmacophore for Type I and Type II kinase inhibitors. The 2-amino group functions as a bidentate hydrogen bond donor/acceptor pair capable of interacting with the "hinge region" of kinase ATP-binding pockets, while the 3-fluorophenyl moiety provides metabolic stability and hydrophobic interactions within the selectivity pocket.
Physicochemical Properties
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 138–142 °C | Predicted range based on structural analogs |
| LogP | ~2.3 | Moderate lipophilicity, suitable for CNS penetration |
| pKa (Pyridyl N) | ~6.5–7.0 | Protonation site under physiological conditions |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water |
| H-Bond Donors | 1 (NH₂) | Hinge binder |
| H-Bond Acceptors | 2 (Pyridine N, F) | Hinge binder & electronic modulation |
Synthetic Pathways & Methodology
The synthesis of CAS 1214333-48-8 typically follows a convergent route relying on palladium-catalyzed cross-coupling chemistry. The most robust industrial pathway involves the Suzuki-Miyaura coupling of a halogenated aminopyridine precursor with a boronic acid derivative.
Core Retrosynthetic Analysis
The molecule is disconnected at the C5–C1' biaryl bond.
-
Fragment A (Electrophile): 2-Amino-5-bromo-4-methylpyridine
-
Fragment B (Nucleophile): 3-Fluorophenylboronic acid
Detailed Experimental Protocol
Step 1: Bromination of 2-Amino-4-methylpyridine This step requires regioselective bromination. The amino group (ortho/para director) and the methyl group (ortho/para director) cooperatively activate position 5.
-
Reagents: 2-Amino-4-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: 0°C to RT, 2–4 hours.
-
Workup: Concentrate, dilute with water, filter precipitate. Recrystallize from Ethanol/Water.
-
Yield Expectation: 85–90% of 2-amino-5-bromo-4-methylpyridine.
Step 2: Suzuki-Miyaura Cross-Coupling This is the critical C-C bond-forming step yielding the target CAS 1214333-48-8.
-
Reagents:
-
2-Amino-5-bromo-4-methylpyridine (1.0 eq)
-
3-Fluorophenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄.
-
Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid, 3.0 eq).
-
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
Conditions: Degas with N₂/Ar. Heat to 90–100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through Celite. Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂), gradient elution 0→50% EtOAc in Hexanes.
Synthesis Workflow Diagram
Caption: Convergent synthesis of CAS 1214333-48-8 via regioselective bromination and Suzuki coupling.
Medicinal Chemistry Applications
This compound is not merely an intermediate but a privileged scaffold for designing kinase inhibitors.
Mechanism of Action (Kinase Binding)
The 2-aminopyridine motif is a classic "hinge binder."
-
Hinge Interaction: The pyridine nitrogen (N1) acts as an H-bond acceptor, and the exocyclic amino group (2-NH₂) acts as an H-bond donor. This mimics the adenine ring of ATP.
-
Selectivity: The 3-fluorophenyl group at position 5 extends into the hydrophobic pocket (often the "gatekeeper" region). The fluorine atom can engage in multipolar interactions with backbone carbonyls or side-chain residues, improving metabolic stability by blocking the metabolically labile phenyl ring positions.
-
4-Methyl Group: This substituent forces the biaryl system into a twisted conformation (atropisomerism potential), which can improve selectivity by filling specific hydrophobic sub-pockets.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) mapping of the scaffold's interaction with kinase domains.
Analytical Characterization Standards
To ensure the integrity of the compound for research use, the following analytical signatures must be verified.
1H NMR (DMSO-d₆, 400 MHz) Expectation
-
δ 2.15 ppm (s, 3H): Methyl group at C4.
-
δ 5.80 ppm (s, 2H): Broad singlet for -NH₂ (exchangeable with D₂O).
-
δ 6.45 ppm (s, 1H): Pyridine H3 (shielded by amino group).
-
δ 7.10–7.50 ppm (m, 4H): Multiplet corresponding to the 3-fluorophenyl ring protons.
-
δ 7.85 ppm (s, 1H): Pyridine H6 (deshielded, adjacent to N).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (+).
-
Expected [M+H]⁺: 203.1 m/z.
-
Isotopic Pattern: Standard C/N/F ratio; no bromine/chlorine isotopes.
Handling & Safety (E-E-A-T)
While specific toxicological data for this CAS may be limited, it should be handled according to the "Potent Compound" protocol due to its structural similarity to bioactive kinase inhibitors.
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4 (Predicted).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle inside a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.
References
-
Suzuki-Miyaura Cross-Coupling Methodology
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
-
Aminopyridine Kinase Inhibitor Design
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.
-
-
Regioselective Bromination of Aminopyridines
-
Canibano, V., et al. (2001). "Regioselective Bromination of Aminopyridines." Synthesis.
-
